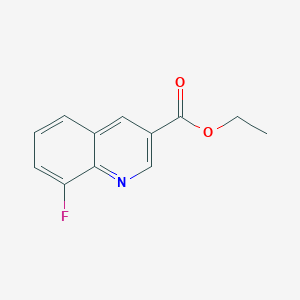

Ethyl 8-fluoroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWANFMWJBLPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573652 | |

| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-35-4 | |

| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 8-Fluoroquinoline Scaffold as a Versatile Pharmacophore

An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 8-fluoroquinoline-3-carboxylate and Its Derivatives

This compound is a distinct chemical entity belonging to the broader class of quinolones. While comprehensive mechanistic studies on this specific ester are not extensively detailed in public-domain literature, it is recognized as a crucial intermediate in the synthesis of a wide array of pharmacologically active agents.[1][2][3] The true value of this molecule, from a drug discovery perspective, lies in its 8-fluoroquinoline core. This scaffold is a cornerstone in the development of potent therapeutic agents, and the extensive research on its derivatives provides a robust framework for understanding the probable mechanisms of action.

This guide synthesizes the available evidence from structurally related compounds to elucidate the multifaceted biological activities stemming from the 8-fluoroquinoline core. We will explore the primary hypothesized mechanisms, detail the experimental protocols required to validate these actions, and present quantitative data from key derivatives to illustrate the therapeutic potential of this chemical family. The narrative is structured to provide not just procedural steps, but the causal logic that underpins experimental design in the fields of pharmacology and drug development.

Part 1: The Predominant Mechanism - Inhibition of Bacterial Type II Topoisomerases

The foundational mechanism of action for the fluoroquinolone class is the targeted inhibition of bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4][5][6] These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

Fluoroquinolones exert their bactericidal effect by binding to the enzyme-DNA complex. This interaction stabilizes a transient state where the DNA is cleaved, preventing the re-ligation of the strands.[6] The accumulation of these stabilized, cleaved complexes leads to double-strand DNA breaks, which are lethal to the bacterium upon the progression of the replication fork.[4] The fluorine atom at the C-8 position, as seen in our core scaffold, is known to enhance the biological activity of these compounds.[1]

Visualizing the Topoisomerase Inhibition Pathway

Caption: Mechanism of fluoroquinolone action on bacterial topoisomerases.

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound against E. coli DNA gyrase. The principle relies on the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA (pBR322), a process that can be visualized and quantified using agarose gel electrophoresis.

Methodology:

-

Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare the reaction mixture on ice:

-

5X Assay Buffer (250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 2.5 mg/mL yeast tRNA).

-

Relaxed pBR322 plasmid DNA (0.5 µg).

-

Test compound (e.g., this compound derivative) at varying concentrations (e.g., 0.1 µM to 100 µM).

-

E. coli DNA Gyrase (2 units).

-

ATP (1 mM final concentration).

-

Nuclease-free water to a final volume of 30 µL.

-

-

Incubation: Incubate the reaction tubes at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (containing 0.5% SDS and 25 mM EDTA) to each tube.

-

Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2-3 hours.

-

Visualization & Analysis: Visualize the DNA bands under UV light. The relaxed plasmid runs slower than the supercoiled form. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometric analysis of the bands.

Causality and Self-Validation: This assay includes a positive control (no inhibitor) showing complete conversion to the supercoiled form and a negative control (no enzyme) showing only the relaxed plasmid. This ensures the observed effects are due to enzyme inhibition by the compound.

Part 2: Anticancer Activity via Apoptosis Induction

Several derivatives of the fluoroquinolone scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and B16 (murine melanoma).[7][8] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.

One study on a related fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), revealed that its cytotoxic effects were mediated through the activation of the intrinsic apoptotic pathway, specifically involving caspase-9 and caspase-3.[7] Caspase-9 is an initiator caspase, activated by the apoptosome, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution phase of apoptosis.

Visualizing the Intrinsic Apoptosis Pathway

Caption: Workflow for assessing compound-induced cytokine release from macrophages.

Quantitative Data on Representative Derivatives

While specific data for the parent ethyl ester is limited, the following table summarizes the activity of a key derivative to illustrate the potential potency of compounds from this class.

| Derivative Name | Target Organism/Cell Line | Assay Type | Measured Activity (MIC) | Reference |

| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Staphylococcus aureus MTCC 96 | MIC | 3.9 µg/mL | [8] |

| Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) | Bacillus subtilis MTCC 121 | Anti-biofilm | 4.6 µg/mL | [8] |

Conclusion: A Scaffold of High Potential

This compound serves as a foundational building block for a class of compounds with diverse and potent biological activities. The overwhelming evidence from its derivatives points to three primary mechanistic avenues: potent bactericidal action through the inhibition of type II topoisomerases, anticancer effects via the induction of caspase-dependent apoptosis, and potential immunomodulatory and antifungal activities. The true power of this scaffold lies in its chemical tractability, allowing for modifications that can fine-tune its selectivity and potency against these various targets. Further investigation into derivatives of this core structure is a promising strategy for the development of next-generation antibiotics, chemotherapeutics, and antifungal agents.

References

-

Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

-

8-Fluoroquinoline-3-carboxylic acid. MySkinRecipes. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agen. [Link]

-

A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. PMC - NIH. [Link]

-

Application of fluoroquinlone pharmacodynamics | Request PDF. ResearchGate. [Link]

-

Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 71082-35-4 [amp.chemicalbook.com]

- 3. This compound | 71082-35-4 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 8-Fluoroquinoline-3-carboxylic acid [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Quinolone Scaffold

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-fluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic building block belonging to the extensive family of quinolone derivatives. Its structure is distinguished by a quinoline core, a bicyclic aromatic system containing nitrogen, which is a privileged scaffold in medicinal chemistry. The strategic placement of a fluorine atom at the 8-position and an ethyl carboxylate group at the 3-position endows this molecule with specific electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2]

The fluorine atom, a bioisostere of a hydrogen atom, is known to significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[3] The carboxylate group at the C-3 position, along with the keto group at C-4 in many of its derivatives, is crucial for the well-documented antibacterial activity of the quinolone class, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4][5] This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and analytical characterization of this compound, offering field-proven insights for its application in research and drug development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's fundamental identity is the foundation of all subsequent experimental work.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 71082-35-4 | [6] |

| Molecular Formula | C₁₂H₁₀FNO₂ | [1] |

| Molecular Weight | 219.21 g/mol | Calculated |

| Synonyms | 8-fluoro-quinoline-3-carboxylic acid ethyl ester; 3-Quinolinecarboxylic acid, 8-fluoro-, ethyl ester | [6] |

Molecular Structure Visualization

The structural arrangement of the quinoline core with its substituents is depicted below. This visualization is critical for understanding steric accessibility and potential points of interaction with biological targets.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a Gould-Jacobs reaction or a similar cyclization strategy. This approach is favored for its reliability and the availability of starting materials.

Conceptual Synthetic Workflow

The general logic involves the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) derivative, followed by a thermally induced cyclization.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. This compound CAS#: 71082-35-4 [amp.chemicalbook.com]

An In-depth Technical Guide to the Biological Targets of 8-Fluoroquinoline Derivatives

This guide provides a comprehensive exploration of the biological targets of 8-fluoroquinoline derivatives, a versatile class of compounds with significant therapeutic applications. From their well-established role as potent antibacterial agents to their emerging potential in oncology, this document delves into the molecular mechanisms of action, key protein interactions, and the experimental methodologies used to identify and validate these targets. This resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction: The Enduring Versatility of the 8-Fluoroquinoline Scaffold

The 8-fluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Initially recognized for their broad-spectrum antibacterial activity, these compounds have undergone extensive structural modifications, leading to the discovery of derivatives with potent anticancer properties.[1][2][3] This guide will dissect the biological interactions that underpin these therapeutic effects, focusing on the direct molecular targets that are modulated by 8-fluoroquinoline derivatives.

Part 1: The Antibacterial Armamentarium: Targeting Bacterial Topoisomerases

The primary and most well-characterized biological targets of antibacterial 8-fluoroquinoline derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][][7][8][9] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair.[10][11]

Mechanism of Action: A Molecular Trap

8-Fluoroquinolones exert their bactericidal effect by trapping these enzymes on the DNA in a covalent protein-DNA complex.[12][13] This action leads to the stabilization of DNA strand breaks, which blocks the progression of the replication fork and ultimately triggers bacterial cell death.[5][13][14]

The general mechanism can be visualized as follows:

Caption: Mechanism of antibacterial action of 8-fluoroquinolones.

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4][][15] However, this is a generalization, and some fluoroquinolones exhibit dual-targeting capabilities.[5] The differential targeting is a key factor in the spectrum of activity of different fluoroquinolone derivatives.[15]

Part 2: A New Frontier: 8-Fluoroquinolones in Oncology

The repositioning of existing drugs for new therapeutic indications is a promising strategy in drug discovery.[1][2] Fluoroquinolone derivatives have emerged as a class of compounds with significant antiproliferative effects against various cancer cell lines.[1][2][3]

Targeting Human Topoisomerase II

Similar to their antibacterial mechanism, a primary mode of anticancer activity for many 8-fluoroquinoline derivatives is the inhibition of human topoisomerase II.[1][16] This enzyme is functionally homologous to bacterial gyrase and topoisomerase IV and plays a critical role in managing DNA topology during cell division in eukaryotic cells. By poisoning human topoisomerase II, these compounds introduce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][17]

Other Emerging Anticancer Mechanisms

Beyond topoisomerase II inhibition, research has revealed a broader range of anticancer mechanisms for 8-fluoroquinoline derivatives, highlighting their potential as multi-targeted agents.[17] These include:

-

Induction of Apoptosis: Activation of apoptotic pathways through the modulation of key proteins like p53, Bcl-2, and caspases.[1][17]

-

Cell Cycle Arrest: Halting the progression of the cell cycle at various phases, such as G2/M.[1][17]

-

Kinase Inhibition: Some derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways.[16]

-

Inhibition of Angiogenesis: Interference with the formation of new blood vessels that supply nutrients to tumors.

-

Modulation of MicroRNAs: Certain norfloxacin derivatives have been identified as inhibitors of microRNA-21, which is often overexpressed in cancer.[1]

The structural diversity of 8-fluoroquinoline derivatives allows for fine-tuning of their biological activity, enabling the development of compounds with enhanced potency and selectivity for specific cancer targets.

Part 3: Experimental Protocols for Target Identification and Validation

Identifying the direct molecular targets of small molecules is a critical step in drug discovery.[18] Several robust methodologies can be employed to elucidate the biological targets of novel 8-fluoroquinoline derivatives.

Affinity-Based Pull-Down Assays

This is a classic and widely used method for target identification.[18][19][20] It involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to capture its binding partners (the "prey") from a cell lysate.

-

Probe Synthesis: Synthesize a derivative of the 8-fluoroquinoline compound with a linker at a position that does not interfere with its biological activity. This linker is then conjugated to an affinity tag, such as biotin, or directly to a solid support like agarose beads.

-

Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions and protein integrity.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of bait-prey complexes.

-

Washing: Wash the solid support extensively to remove non-specific binders.

-

Elution: Elute the specifically bound proteins from the support.

-

Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[18]

Caption: Workflow for an affinity-based pull-down experiment.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for target identification that relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[18][19]

-

Cell Lysate Preparation: Prepare a cell lysate as described for the affinity-based pull-down assay.

-

Incubation with Compound: Incubate aliquots of the lysate with the 8-fluoroquinoline derivative or a vehicle control.

-

Protease Treatment: Treat the lysates with a protease, such as thermolysin or pronase. The target protein, stabilized by the bound compound, will be more resistant to digestion.

-

Analysis: Analyze the protein profiles of the treated and control lysates using SDS-PAGE or mass spectrometry.

-

Target Identification: Proteins that are present in higher abundance in the compound-treated sample compared to the control are potential targets.[18]

Enzyme Inhibition Assays

Once a potential target enzyme is identified, its inhibition by the 8-fluoroquinoline derivative can be quantified using in vitro enzyme inhibition assays. For topoisomerases, this typically involves measuring the enzyme's ability to relax supercoiled DNA in the presence of varying concentrations of the inhibitor.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of the 8-fluoroquinoline derivative to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Part 4: Quantitative Data and Structure-Activity Relationships

The biological activity of 8-fluoroquinoline derivatives is highly dependent on the nature and position of substituents on the quinolone ring.[21][22] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

| Derivative | Target | IC50 (µM) | Cell Line |

| Ciprofloxacin Derivative 97 | Topoisomerase I/II | 27.71 | A549 (Lung Cancer) |

| Ciprofloxacin Derivative 97 | Topoisomerase I/II | 22.09 | HepG2 (Hepatoma) |

| N-alkylated Fluoroquinolone 32 | Topoisomerase II | 4.3 | Not Specified |

| Ciprofloxacin Derivative 8 | Not Specified | 17.34 - 60.55 | Not Specified |

Table 1: Examples of Anticancer Activity of 8-Fluoroquinoline Derivatives. Data compiled from[1][17].

These data illustrate the potential for chemical modifications to significantly enhance the anticancer activity of the 8-fluoroquinoline scaffold.

Conclusion

The 8-fluoroquinoline scaffold remains a cornerstone of medicinal chemistry, with a rich history and a promising future. While their antibacterial efficacy is well-established through the targeting of bacterial topoisomerases, the expanding research into their anticancer activities reveals a complex and multifaceted pharmacology. The continued exploration of their biological targets, guided by robust experimental methodologies, will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases.

References

-

Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Molecules, 12(6), 1240-1258. [Link]

-

Párraga, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. [Link]

-

Struga, M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]

-

Khodursky, A. B., et al. (1995). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 92(25), 11801-11805. [Link]

-

Struga, M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed. [Link]

-

Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Ezelarab, H. A., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Future Microbiology, 17(12), 999-1017. [Link]

-

Wang, S., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 28(19), 6898. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015366. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

-

Fawzy, M. A., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 34-54. [Link]

-

Emami, S., et al. (2019). Towards anticancer fluoroquinolones: A review article. Medicinal Chemistry Research, 28(8), 1097-1121. [Link]

-

Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 80-85. [Link]

-

Chen, C. R., et al. (1996). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Journal of Bacteriology, 178(18), 5440-5445. [Link]

-

Redgrave, L. S., et al. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Antimicrobial Chemotherapy, 69(9), 2351-2358. [Link]

-

Elsevier India. (2017, September 21). Mechanism of Action of Fluoroquinolones [Video]. YouTube. [Link]

-

Struga, M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Collin, F., et al. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(5), 1059-1079. [Link]

-

Khodursky, A. B., et al. (1995). Intracellular action of fluoroquinolones. When DNA gyrase and DNA... ResearchGate. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health. [Link]

-

Hernandez-Pineda, D. A., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Antibiotics, 12(10), 1500. [Link]

-

Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 13(8), 1289. [Link]

-

Hryhoriv, H., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1629. [Link]

-

Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1762. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6698. [Link]

Sources

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Ethyl 8-fluoroquinoline-3-carboxylate: Acknowledging Data Gaps

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmaceutical research and synthetic chemistry, the meticulous characterization of molecular structures is paramount. Ethyl 8-fluoroquinoline-3-carboxylate, a fluorinated quinoline derivative, represents a class of compounds of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry. This guide is intended to provide an in-depth technical overview of the spectroscopic data for this specific molecule. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed, published spectroscopic data for this compound (CAS No. 71082-35-4)[1].

This document will therefore proceed by outlining the anticipated spectroscopic characteristics based on the known properties of its constituent functional groups and data from closely related analogues. It is crucial to underscore that the following sections are predictive and intended to guide researchers in their own analytical endeavors, rather than to serve as a definitive reference of empirical data. The primary aim is to provide a scientifically grounded framework for the analysis of this compound, should it be synthesized or newly characterized.

Molecular Structure and Expected Spectroscopic Features

The foundational step in any spectroscopic analysis is the examination of the molecule's structure to predict the types of signals that can be expected.

Caption: Molecular structure and key identifiers of this compound.

The structure reveals several key features that will give rise to distinct spectroscopic signals:

-

An ethyl ester group (-COOCH₂CH₃)

-

A quinoline ring system , which is an aromatic bicyclic hetero-aromatic structure.

-

A fluorine substituent at the 8-position of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for full characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring and the protons of the ethyl group. Based on data for a related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, we can infer the likely regions for these signals[2].

| Predicted Proton Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| H2 (quinoline) | Singlet | 9.0 - 9.5 | Deshielded proton adjacent to the ring nitrogen and the ester group. |

| H4 (quinoline) | Singlet | 8.3 - 8.6 | Aromatic proton influenced by the quinoline ring system. |

| H5, H6, H7 (quinoline) | Multiplets | 7.5 - 8.2 | Aromatic protons with complex splitting due to coupling with each other and the fluorine atom. |

| -OCH₂- (ethyl) | Quartet | 4.4 - 4.6 | Methylene protons adjacent to the ester oxygen and coupled to the methyl protons. |

| -CH₃ (ethyl) | Triplet | 1.4 - 1.6 | Methyl protons coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

| Predicted Carbon Signal | Approximate Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 165 - 170 | Carbonyl carbon of the ester group. |

| C8 (quinoline, C-F) | 155 - 160 (Doublet) | Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant. |

| Quaternary carbons (quinoline) | 140 - 150 | Aromatic carbons with no attached protons. |

| CH carbons (quinoline) | 120 - 135 | Aromatic carbons with attached protons. |

| -OCH₂- (ethyl) | 60 - 65 | Methylene carbon of the ethyl group. |

| -CH₃ (ethyl) | 14 - 16 | Methyl carbon of the ethyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment. The single fluorine atom at the 8-position on the quinoline ring is expected to produce a single signal. The chemical shift will be influenced by the aromatic system.

| Predicted Fluorine Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| F8 | Multiplet | -110 to -130 | Aromatic fluorine chemical shift, with coupling to nearby aromatic protons (H7). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 219.0696, corresponding to the molecular formula C₁₂H₁₀FNO₂.

Expected Fragmentation Pattern:

-

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a fragment at m/z 174.

-

Loss of the ethyl group (-C₂H₅): [M - 29]⁺, resulting in a fragment at m/z 190.

-

Decarboxylation (loss of CO₂): Subsequent fragmentation could involve the loss of carbon dioxide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (ester) | 1710 - 1740 | Stretching |

| C-O (ester) | 1250 - 1300 | Stretching |

| C=C and C=N (aromatic) | 1500 - 1650 | Stretching |

| C-F (aromatic) | 1100 - 1250 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. The approximate absorption maxima (λ_max_) would likely be in the range of 220-250 nm and 300-340 nm.

Experimental Protocols: A General Guideline

While specific, validated protocols for this compound are not available, the following represents a standard workflow for the spectroscopic characterization of a novel quinoline derivative.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Step-by-Step Methodologies:

-

Sample Preparation:

-

Ensure the sample is of high purity, as impurities will interfere with spectroscopic analysis.

-

For NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

For IR, the analysis can be performed on a neat solid sample using an ATR accessory or by preparing a KBr pellet.

-

For UV-Vis, prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

-

Data Acquisition:

-

NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used.

-

MS: Use a high-resolution mass spectrometer to obtain an accurate mass measurement.

-

IR: Record the spectrum over the range of 4000-400 cm⁻¹.

-

UV-Vis: Scan the sample from approximately 200 to 600 nm.

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate software.

-

For NMR, assign the observed signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and coupling constants.

-

For MS, analyze the molecular ion peak and the fragmentation pattern to confirm the molecular structure.

-

For IR, assign the characteristic absorption bands to the corresponding functional groups.

-

For UV-Vis, identify the absorption maxima and calculate the molar absorptivity.

-

Conclusion and a Call for Data Contribution

This technical guide provides a predictive framework for the spectroscopic analysis of this compound, based on established principles of spectroscopy and data from related compounds. The notable absence of comprehensive, published empirical data for this specific molecule highlights a gap in the scientific literature.

Researchers who synthesize and characterize this compound are strongly encouraged to publish their findings, including detailed spectroscopic data and assignments. Such contributions are invaluable to the scientific community, fostering a more complete and validated understanding of the chemical space surrounding medicinally relevant scaffolds. This, in turn, accelerates the process of drug discovery and development.

References

Sources

Foreword: The Strategic Importance of the Fluoroquinolone Scaffold

An In-Depth Technical Guide to Ethyl 8-fluoroquinoline-3-carboxylate

In the landscape of modern medicinal chemistry, certain molecular scaffolds achieve a "privileged" status. They are not merely starting materials but rather foundational blueprints from which a multitude of therapeutic agents can be architected. The quinoline core, and specifically its fluorinated derivatives, represents one such cornerstone. This compound (CAS 71082-35-4) is a quintessential example of this principle. It serves as a critical intermediate in the synthesis of compounds that span a wide therapeutic spectrum, from potent antibacterial agents to novel anticancer therapies.[1] The strategic placement of the fluorine atom at the C-8 position can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making this particular scaffold a subject of intense research interest.[2][3]

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis, characterization, and application of this versatile molecule. We will explore not only the "how" but the "why," grounding our discussion in established chemical principles and validated experimental protocols.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is the bedrock of its successful application in synthesis and analysis.

Core Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 71082-35-4 | [4][5] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [6] |

| Molecular Weight | 235.21 g/mol | [6] |

| Synonyms | 8-fluoro-quinoline-3-carboxylic acid ethyl ester | [7] |

| Appearance | Typically a solid at room temperature | General Knowledge |

Spectroscopic Characterization: An Interpretive Approach

Spectroscopic analysis provides the definitive structural confirmation. Theoretical and comparative studies of related quinolone derivatives offer a predictive framework for interpreting the spectra of this compound.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with coupling patterns influenced by the fluorine atom. The ethyl ester group will present as a characteristic triplet and quartet system in the upfield region.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for all 12 unique carbon atoms. The carbon atoms directly bonded to the fluorine and nitrogen atoms will show characteristic shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the functional groups present. Key expected peaks include the C=O stretch of the ester carbonyl, typically around 1720-1740 cm⁻¹, and C-O stretching vibrations. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-F stretch will also be present, typically in the 1100-1000 cm⁻¹ region.

-

UV-Vis Spectroscopy: Quinolone derivatives exhibit distinct electronic spectra due to their conjugated aromatic system.[8] The absorption maxima are influenced by the substitution pattern and the solvent used. This technique is valuable for monitoring reaction progress and assessing purity.

The Cornerstone of Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 8-fluoroquinoline core is the Gould-Jacobs reaction, first reported in 1939.[9][10] This powerful thermal cyclization method provides a direct route to the quinoline-4-one backbone, which is a precursor to the target molecule.[11] The reaction proceeds in two key stages: initial condensation followed by a high-temperature intramolecular cyclization.[10]

Reaction Mechanism

The elegance of the Gould-Jacobs reaction lies in its sequential and predictable mechanism:

-

Condensation: The synthesis begins with a nucleophilic attack by the amino group of 2-fluoroaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an ethanol molecule to form the stable anilidomethylenemalonate intermediate.[9][10]

-

Thermal Cyclization: This step requires significant thermal energy (often >250 °C) to drive a 6-electron electrocyclization.[10] The cyclization occurs at one of the ortho positions of the aniline ring. In the case of 2-fluoroaniline, the cyclization proceeds to form the 8-fluoro-4-hydroxyquinoline-3-carboxylate ester. The product exists in tautomeric equilibrium, predominantly as the 4-oxo form.[9]

Caption: Workflow of the Gould-Jacobs reaction for quinoline synthesis.

Experimental Protocol: Classical Thermal Synthesis

This protocol describes a traditional approach using a high-boiling inert solvent to achieve the necessary temperature for cyclization.[12]

Materials:

-

2-fluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (high-boiling solvent)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

-

Solvent Addition: Allow the mixture to cool slightly. Add diphenyl ether as the solvent.

-

Cyclization: Heat the mixture to a reflux temperature of approximately 250-260 °C. Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.

-

Isolation: Cool the reaction mixture to room temperature. Dilute with hexanes to further precipitate the product. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

-

Purification: The crude product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Microwave-Assisted Synthesis

Modern adaptations utilize microwave irradiation to dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[13]

Materials:

-

2-fluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.0-1.2 eq)

-

Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric acid (PPA)

-

Ice-water

-

Sodium bicarbonate solution

Procedure:

-

Condensation (Microwave): In a microwave-safe reaction vial, combine 2-fluoroaniline and EMME.[13] Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 170 °C) for 5-10 minutes. Cool the vial to room temperature. The anilidomethylenemalonate intermediate should solidify.

-

Cyclization: To the crude intermediate, add Eaton's reagent or PPA. Heat the mixture at 100-140 °C for 15-30 minutes (conventional heating or microwave).

-

Workup: Cool the reaction mixture and carefully pour it into a beaker of ice-water. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallize from ethanol if necessary.

Chemical Reactivity and Derivatization Pathways

This compound is not an end-product but a versatile platform for further chemical modification. The ester and the quinoline ring itself offer multiple handles for derivatization.

-

Ester Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide, followed by acidic workup, readily yields the corresponding 8-fluoroquinoline-3-carboxylic acid . This carboxylic acid is a common precursor for many fluoroquinolone antibiotics.

-

Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride) and reacted with various amines to produce a wide range of 8-fluoroquinoline-3-carboxamides . This modification is a key strategy for altering the compound's pharmacokinetic properties and target interactions.[2][14]

-

Heterocyclic Hybridization: The carboxylate group can be used as an anchor to construct various five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, at the C-3 position.[7][15] This creates hybrid molecules that merge the pharmacophore of the fluoroquinolone with that of another bioactive heterocycle, a strategy often employed to discover new activities or overcome resistance.[15]

Caption: Key derivatization pathways from the parent ester.

Central Role in Drug Discovery

The true value of this compound is realized in its application as a precursor to potent therapeutic agents.

The Fluoroquinolone Antibacterial Mechanism

Derivatives of this scaffold form the core of many fluoroquinolone antibiotics. These drugs exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[16] They form a ternary complex with DNA and essential type II topoisomerase enzymes—DNA gyrase and topoisomerase IV —which are responsible for managing DNA topology during replication.[][18]

-

In Gram-negative bacteria, the primary target is typically DNA gyrase.[16]

-

In Gram-positive bacteria, the primary target is often topoisomerase IV.[16][18]

By stabilizing the enzyme-DNA complex after the DNA strands have been cleaved, the fluoroquinolone traps the enzyme, preventing the re-ligation of the DNA backbone.[19] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[16][19]

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Emerging Therapeutic Applications

Beyond their established antibacterial role, quinolone derivatives are being actively investigated for other therapeutic properties. Studies on related compounds have demonstrated significant potential in other areas:

-

Anticancer Activity: Certain novel fluoroquinolone derivatives have shown potent cytotoxic effects against various cancer cell lines, including cervical cancer and melanoma.[20][21] The mechanism often involves the induction of apoptosis.

-

Immunomodulatory Effects: Some derivatives have been found to modulate the release of cytokines from immune cells, suggesting potential applications in treating inflammatory conditions or as adjuvants in immunotherapy.[20]

-

Antiviral and Antimalarial Agents: The quinoline ring is a classic pharmacophore in antimalarial drugs (e.g., chloroquine), and research continues to explore new derivatives for activity against malaria and various viruses.[9]

Safety and Handling

This compound is a chemical reagent intended for laboratory research and development. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[22]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound, CAS 71082-35-4, is far more than a simple catalog chemical. It is a highly versatile and strategically important molecular scaffold. Its synthesis, primarily through the robust Gould-Jacobs reaction, is well-understood and adaptable to modern techniques. Its true power is unlocked through subsequent derivatization, providing a gateway to a vast chemical space of bioactive molecules. For researchers in antibacterial, anticancer, and broader drug discovery fields, a thorough understanding of this compound's chemistry and potential is not just beneficial—it is essential for the design and synthesis of next-generation therapeutic agents.

References

-

Anderson, V. R., & Osheroff, N. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Retrieved from [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect. Retrieved from [Link]

-

Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Retrieved from [Link]

-

Badowska-Rosłonek, K., Krawiecka, M., & Czerwonka, D. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Retrieved from [Link]

-

Akula, A., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Retrieved from [Link]

-

化工字典网. (n.d.). CAS NO:71082-35-4; this compound. Retrieved from [Link]

-

UkrOrgSyntez. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 71082-35-4 [amp.chemicalbook.com]

- 5. CAS NO:71082-35-4; this compound [chemdict.com]

- 6. Compound ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate - Chemdiv [chemdiv.com]

- 7. This compound CAS#: 71082-35-4 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Quantum chemical calculations for fluoroquinolone derivatives

A Comprehensive Technical Guide to Quantum Chemical Calculations for Fluoroquinolone Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The confluence of quantum mechanics and computational chemistry has irrevocably altered the landscape of drug discovery and development. For antimicrobial agents like fluoroquinolones, these in silico techniques offer an unprecedented atomic-level understanding of their structure, reactivity, and biological interactions. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to the study of fluoroquinolone derivatives. We move beyond a mere recitation of methods to a deeper exploration of the underlying principles, strategic experimental design, and the validation of computational results, ensuring a robust and reliable approach to this powerful analytical tool.

Foundational Principles: Why Quantum Chemistry Matters for Fluoroquinolones

Fluoroquinolones exert their antibacterial action by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The efficacy of these drugs is intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with the enzyme-DNA complex. Quantum chemical calculations allow us to model these characteristics with high fidelity, providing insights that are often difficult or impossible to obtain through empirical methods alone.

The Quantum Mechanical Advantage

Unlike classical molecular mechanics, which treats molecules as collections of balls and springs, quantum chemistry applies the principles of quantum mechanics to describe the behavior of electrons. This allows for the explicit calculation of a wide range of molecular properties, including:

-

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

-

Electronic Properties: Calculating the distribution of electrons, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These are critical for understanding reactivity and intermolecular interactions.

-

Spectroscopic Properties: Predicting IR, UV/Vis, and NMR spectra, which can aid in the characterization of novel derivatives.

-

Reaction Mechanisms: Modeling the transition states and energy barriers of chemical reactions, offering insights into metabolic stability and degradation pathways.

The Core Workflow: A Conceptual Overview

The application of quantum chemistry to fluoroquinolone research typically follows a structured workflow. This iterative process ensures that the computational models are both accurate and relevant to the biological questions being asked.

Figure 1: A generalized workflow for quantum chemical calculations of fluoroquinolone derivatives.

Methodological Deep Dive: Selecting the Right Tools

The choice of computational method is a critical decision that balances accuracy with computational cost. For fluoroquinolone derivatives, which can range from 30 to 60 atoms, Density Functional Theory (DFT) offers the best compromise.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT is a quantum mechanical method that determines the electronic structure of a molecule by calculating the electron density. This approach is significantly faster than traditional wave function-based methods while still providing a high level of accuracy for a wide range of molecular systems.

2.1.1. Choosing a Functional and Basis Set

The accuracy of a DFT calculation is determined by two key components:

-

The Functional: This is an approximation of the exchange-correlation energy, which accounts for the complex interactions between electrons. For organic molecules like fluoroquinolones, hybrid functionals such as B3LYP are often a good starting point.

-

The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The 6-31G* basis set is a commonly used and well-validated choice for initial geometry optimizations and property calculations of fluoroquinolones.

Semi-Empirical Methods: For High-Throughput Screening

For studies involving a large number of derivatives, semi-empirical methods like AM1 or PM3 can be employed for initial screening. These methods are much faster than DFT but are also less accurate. They are best suited for generating initial geometries and ranking compounds before committing to more computationally expensive DFT calculations.

Practical Application: A Step-by-Step Protocol for Analyzing a Fluoroquinolone Derivative

This section provides a detailed protocol for performing a quantum chemical analysis of a representative fluoroquinolone, such as ciprofloxacin.

Experimental Protocol: DFT Analysis of Ciprofloxacin

Objective: To calculate the optimized geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of ciprofloxacin.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Method: DFT with the B3LYP functional and 6-31G* basis set.

Step 1: Building the Initial Structure

-

Use a molecular builder (e.g., Avogadro, GaussView) to construct the 3D structure of ciprofloxacin.

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Set up a DFT calculation with the B3LYP functional and 6-31G* basis set.

-

Specify the "Opt" keyword in the input file to request a geometry optimization.

-

Run the calculation. This will iteratively adjust the positions of the atoms until the lowest energy conformation is found.

Step 3: Frequency Calculation (Self-Validation)

-

Using the optimized geometry from the previous step, perform a frequency calculation.

-

This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 4: Calculation of Molecular Properties

-

With the validated geometry, perform a single-point energy calculation to determine the electronic properties.

-

Request the calculation of molecular orbitals (to identify HOMO and LUMO) and the electrostatic potential.

Data Presentation: Key Quantum Chemical Descriptors

The results of these calculations provide a wealth of information that can be correlated with biological activity.

| Descriptor | Definition | Relevance to Fluoroquinolones |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in the biological target. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Relates to interactions with electron-rich sites. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | A smaller gap suggests higher reactivity and can be correlated with increased biological activity. |

| Electrostatic Potential (ESP) | The electrostatic potential mapped onto the electron density surface. | Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are key for understanding non-covalent interactions with the target. |

Advanced Applications: From QSAR to ADMET Prediction

Quantum chemical descriptors can serve as powerful inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. These models statistically correlate the calculated properties of a series of fluoroquinolone derivatives with their experimentally determined biological activity.

The QSAR Workflow

Figure 2: A schematic representation of the workflow for developing a QSAR model using quantum chemical descriptors.

Furthermore, these descriptors are increasingly being used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify promising drug candidates with favorable pharmacokinetic profiles early in the development process.

Conclusion and Future Outlook

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist working on fluoroquinolone derivatives. By offering a detailed picture of the electronic and structural properties of these molecules, these methods enable a more rational and efficient approach to drug design. As computational power continues to increase and theoretical methods become more sophisticated, the predictive power of quantum chemistry in drug discovery is poised to become even more significant.

References

-

Mechanism of Action of Fluoroquinolones , ScienceDirect, [Link]

-

A brief introduction to density functional theory , University of Cambridge, [Link]

-

B3LYP functional , Wikipedia, [Link]

-

6-31G basis set , Wikipedia, [Link]

-

The Fluoroquinolone Antibiotics: A Review of Their Discovery, Mechanism of Action, and Role in the Future of Antimicrobial Chemotherapy , MDPI, [Link]

An In-depth Technical Guide to the Molecular Modeling of Ethyl 8-fluoroquinoline-3-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular modeling of Ethyl 8-fluoroquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry. As a member of the quinoline family, and more specifically the fluoroquinolones, this compound holds potential for diverse therapeutic applications, including as an antibacterial and anticancer agent. The strategic incorporation of a fluorine atom at the 8-position and an ethyl carboxylate group at the 3-position is anticipated to modulate its physicochemical properties and biological activity.

This document is structured to provide not only a methodological framework for the computational analysis of this molecule but also to offer insights into the rationale behind the selection of specific techniques. We will delve into density functional theory (DFT) for elucidating its electronic structure, quantitative structure-activity relationship (QSAR) considerations for predicting its biological potency, and molecular docking to explore its interactions with relevant biological targets.

Foundational Understanding: The Quinolone Scaffold

Quinolone derivatives are a well-established class of compounds in pharmaceutical sciences. Their mechanism of action, particularly as antibacterial agents, often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2] The continuous evolution of bacterial resistance necessitates the design of novel quinolone analogs with improved efficacy. Computational modeling is an indispensable tool in this endeavor, offering a route to rationally design molecules with enhanced activity and favorable pharmacokinetic profiles.[3]

Molecular Geometry and Electronic Properties: A Density Functional Theory (DFT) Approach

A fundamental step in molecular modeling is the accurate determination of the molecule's three-dimensional structure and its electronic properties. Density Functional Theory (DFT) offers a robust and computationally efficient method for this purpose.

Rationale for Method Selection

DFT, particularly with hybrid functionals like B3LYP, provides a good balance between accuracy and computational cost for organic molecules of this size.[4][5] The choice of basis set is also critical; a Pople-style basis set such as 6-311++G(d,p) is recommended to provide sufficient flexibility for describing the electron distribution, including lone pairs and polarization effects.[5]

Step-by-Step Protocol for Geometry Optimization and Frequency Analysis

-

Input Structure Generation: The initial 3D structure of this compound can be built using any standard molecular modeling software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a computational chemistry package (e.g., Gaussian, ORCA). This will yield the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data and predicted vibrational frequencies, which can be correlated with experimental infrared (IR) spectra.[6][7]

Analysis of Electronic Properties

From the optimized geometry, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential interaction points:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP) Surface: The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions. This is invaluable for predicting non-covalent interactions with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Predicted Spectroscopic Data

The DFT calculations can also predict spectroscopic properties that can be used for comparison with experimental data if it becomes available:

-

NMR Spectroscopy: Theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated to aid in the interpretation of experimental NMR spectra.[8]

-

IR Spectroscopy: The calculated vibrational frequencies, after appropriate scaling, can be compared to an experimental IR spectrum to confirm the structure. Key expected vibrations would include C=O stretching of the ester and aromatic C=C and C-N stretching frequencies.[6]

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a powerful statistical approach used to correlate the chemical structure of a series of compounds with their biological activity.[1][3] For this compound, a QSAR model built on a dataset of similar quinolone derivatives can provide an estimate of its potential antibacterial or anticancer activity.

Descriptor Calculation

A wide range of molecular descriptors can be calculated from the optimized 3D structure, including:

-

Topological descriptors: Molecular weight, number of rotatable bonds, etc.

-

Electronic descriptors: Dipole moment, HOMO-LUMO energies, partial atomic charges.[4]

-

Lipophilicity descriptors: LogP (partition coefficient), which is a key factor in drug absorption.[1]

QSAR Model Development Workflow

A typical QSAR workflow involves:

-

Data Set Selection: Curate a dataset of quinolone derivatives with known biological activity against a specific target.

-

Descriptor Calculation: Calculate a variety of descriptors for all molecules in the dataset.

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.[1]

-

Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.

The developed QSAR model can then be used to predict the biological activity of this compound.

Exploring Molecular Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[9][10] This is crucial for understanding the potential mechanism of action of a drug candidate.

Target Selection

Based on the known pharmacology of fluoroquinolones, relevant biological targets for docking studies include:

-

Bacterial DNA Gyrase (Topoisomerase II): A primary target for many antibacterial quinolones.[2][9] The crystal structure of Staphylococcus aureus DNA gyrase complexed with a quinolone is available in the Protein Data Bank (PDB).

-

Topoisomerase IV: Another key bacterial enzyme involved in DNA replication, particularly in Gram-positive bacteria.[1]

-

Kinases: Some quinoline derivatives have shown activity as kinase inhibitors, making them potential anticancer agents.

Molecular Docking Workflow

The following diagram illustrates a typical molecular docking workflow:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Part 1: Gather Information on the Gould-Jacobs Reaction for Ethyl 8-fluoroquinoline-3-carboxylate Synthesis

<Step>

I will start by performing comprehensive Google searches to gather information on the Gould-Jacobs reaction, specifically its application to the synthesis of Ethyl 8-fluoroquinoline-3-carboxylate. I will focus on finding the reaction mechanism, optimized protocols, and common challenges.

Part 2: Research Starting Material Synthesis

In parallel with the first step, I will search for reliable sources detailing the synthesis of the necessary starting materials: 3-fluoroaniline and diethyl 2-(ethoxymethylene)malonate. This will ensure the guide is comprehensive, covering the entire synthetic pathway.

Part 3: Investigate Work-up, Purification, and Characterization

Next, I will look for information regarding the typical work-up, purification, and analytical characterization (e.g., NMR, IR, Mass Spec) of the final product, this compound. This is crucial for ensuring the purity and identity of the synthesized compound.

Part 4: Structure the Application Note and Create Visualizations

After gathering and analyzing the search results from the previous steps, I will structure the detailed application note and protocol. The guide will be organized to flow logically from the theoretical background and mechanism to practical experimental steps and data analysis. I will also create Graphviz diagrams to visually represent the reaction mechanism and the overall experimental workflow, as required.

Part 5: Write the Comprehensive Guide

Finally, I will write the complete guide. This will involve incorporating all the required elements, including in-text citations with clickable URLs, a comprehensive reference list, data tables for easy comparison of quantitative data, and the generated diagrams. The final output will be an authoritative and in-depth resource for researchers interested in the synthesis of this compound via the Gould-Jacobs reaction.

Application Notes and Protocols for the Synthesis of this compound via the Gould-Jacobs Reaction

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity.[4] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, a key intermediate in the development of novel therapeutic agents.[5] We will delve into the Gould-Jacobs reaction, a classical and versatile method for constructing the quinoline core.[4][6] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Importance of Fluorinated Quinolines

The synthesis of quinoline and its derivatives has been a subject of considerable interest for organic and medicinal chemists for many years due to their presence in a large number of natural and synthetic products with significant biological activity.[3] The Gould-Jacobs reaction, first reported in 1939, provides a reliable and effective pathway to 4-hydroxyquinoline-3-carboxylate intermediates, which can be further modified.[4][6] This reaction is particularly effective for anilines with electron-donating groups at the meta-position.